ethyl 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound that features an indole moiety, an azetidine ring, and a piperazine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be constructed via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.
Coupling Reactions: The indole and azetidine moieties are then coupled using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired intermediate.
Piperazine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Oxidized indole derivatives
Reduction: Reduced alcohol derivatives
Substitution: Substituted piperazine derivatives
Scientific Research Applications
Ethyl 4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The azetidine and piperazine rings may contribute to the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate derivatives: Known for their biological activities and structural similarity.
Azetidine-3-carboxylate derivatives: Share the azetidine ring and have similar synthetic routes.
Piperazine-1-carboxylate derivatives: Commonly used in medicinal chemistry for their pharmacological properties.
Uniqueness
Ethyl 4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate is unique due to the combination of the indole, azetidine, and piperazine rings in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-2-28-20(27)23-9-7-22(8-10-23)18(25)14-12-24(13-14)19(26)16-11-21-17-6-4-3-5-15(16)17/h3-6,11,14,21H,2,7-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQKSMDKSLJYBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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